1-(3-Bromopropyl)-3-ethyl-4-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-3-ethyl-4-iodobenzene is an organic compound with a complex structure, featuring both bromine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethyl-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, allowing nucleophiles to attack and replace the halogen atoms . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
1-Bromo-3-phenylpropane: Utilized in the synthesis of antibacterial agents and MAO-B inhibitors.
Uniqueness
1-(3-Bromopropyl)-3-ethyl-4-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H14BrI |
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Molecular Weight |
353.04 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-ethyl-1-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
UNXHCYUYXNYYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCCBr)I |
Origin of Product |
United States |
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